![molecular formula C7H5FO4S B12504824 Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
Benzo[d][1,3]dioxole-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]dioxole-5-sulfonyl fluoride is a chemical compound with the molecular formula C7H5FO4S. It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The sulfonyl fluoride group attached to the 5-position of the dioxole ring imparts unique chemical properties to this compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d][1,3]dioxole-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of benzo[d][1,3]dioxole with chlorosulfonic acid to form benzo[d][1,3]dioxole-5-sulfonyl chloride. This intermediate is then treated with a fluoride source, such as potassium fluoride, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the conversion of intermediates to the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: The major products are sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzo[d][1,3]dioxole-5-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism by which benzo[d][1,3]dioxole-5-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-5-sulfonyl chloride: This compound is a precursor in the synthesis of benzo[d][1,3]dioxole-5-sulfonyl fluoride and shares similar chemical properties.
Benzo[d][1,3]dioxole-5-sulfonamide: A derivative formed through the substitution of the sulfonyl fluoride group with an amine.
Benzo[d][1,3]dioxole-5-sulfonate: A derivative formed through the substitution of the sulfonyl fluoride group with an alcohol.
Uniqueness
This compound is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, amide, and ester counterparts. This reactivity makes it particularly useful in applications requiring selective modification of molecular structures or enzyme inhibition .
Properties
Molecular Formula |
C7H5FO4S |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1,3-benzodioxole-5-sulfonyl fluoride |
InChI |
InChI=1S/C7H5FO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 |
InChI Key |
CLFBVVAGJBPTBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)
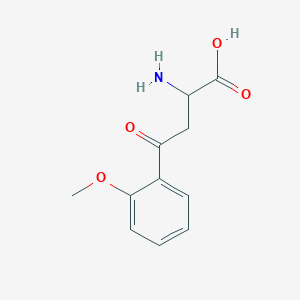
![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)

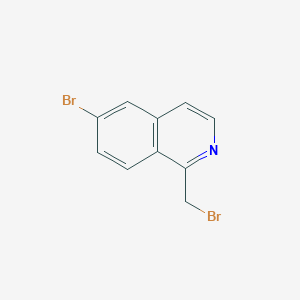
![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
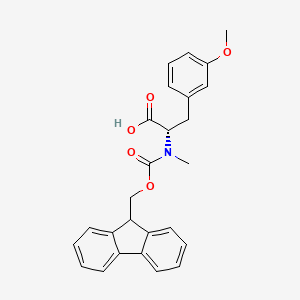
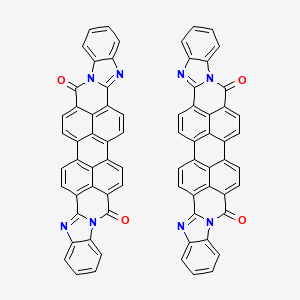
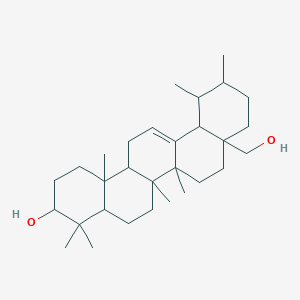

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
